molecular formula C20H17N3O3S B2590736 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide CAS No. 851130-41-1

2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2590736
CAS No.: 851130-41-1
M. Wt: 379.43
InChI Key: YDIYGUJBMHNODQ-UHFFFAOYSA-N
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Description

2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule based on the benzofuro[3,2-d]pyrimidine scaffold, a heterocyclic structure of significant interest in medicinal chemistry for its diverse pharmacological potential . This compound is structurally analogous to other documented benzofuropyrimidine derivatives that have been synthesized and evaluated for antimicrobial activity against a range of human pathogenic Gram-positive and Gram-negative organisms . The benzofuran and pyrimidine moieties are privileged structures in drug discovery; around 65% of marketed anti-cancer medications incorporate heterocycles similar to this core structure . Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, by interacting with various cellular targets through intermolecular forces such as hydrogen bonding and hydrophobic interactions . Research on closely related compounds demonstrates that the benzofuropyrimidine scaffold can be optimized to develop novel therapeutic agents, particularly against multidrug-resistant "superbug" microorganisms . The specific substitution pattern on the acetamide nitrogen is a critical area for structure-activity relationship (SAR) studies, as modifications at this position can significantly influence the compound's biological activity and selectivity . This compound is offered exclusively for non-clinical research applications, including as a tool for investigating the mechanism of action of heterocyclic small molecules and for the development of new anti-infective or oncological agents. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-16-10-6-4-8-14(16)23-17(24)11-27-20-19-18(21-12-22-20)13-7-3-5-9-15(13)26-19/h3-10,12H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYGUJBMHNODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . It may also disrupt bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

(i) 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide

  • Substituents : 4-Methoxyphenyl instead of 2-ethoxyphenyl.
  • Key Differences : The methoxy group at the para position reduces steric hindrance compared to the ortho-ethoxy group in the target compound. This may enhance binding to flat aromatic pockets in enzymes .
  • Activity: Not explicitly reported, but analogs with methoxy groups often exhibit improved solubility and metabolic stability .

(ii) 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

  • Substituents : 5-Ethylthio-1,3,4-thiadiazol-2-yl group.
  • Activity : Thiadiazole-containing analogs are associated with antimicrobial and anticancer properties .

(iii) 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3,5-dimethylphenyl)acetamide

  • Substituents : 3,5-Dimethylphenyl group.
  • Activity : Dimethylphenyl analogs are often explored for CNS-targeted therapies due to enhanced blood-brain barrier penetration .

Heterocyclic Acetamides with Alternative Cores

(i) 2-[(4-Hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

  • Core: Pyrimidine (non-fused).
  • Substituents : 4-Hydroxy-pyrimidine and 3-trifluoromethylphenyl.
  • Key Differences : The absence of a fused benzofuran ring reduces aromatic surface area, limiting π-π interactions. The trifluoromethyl group enhances electronegativity and metabolic stability.
  • Activity : Trifluoromethyl groups are common in kinase inhibitors and anti-inflammatory agents .

(ii) Thieno[3,2-d]pyrimidinyl Acetamides (e.g., )

  • Core: Thienopyrimidine (sulfur-containing fused ring).
  • Substituents: Variants include hexahydrobenzothieno rings () and pyrazole-thieno systems ().
  • Key Differences: Thienopyrimidines offer greater conformational flexibility due to partial saturation (e.g., hexahydro derivatives in ). Sulfur atoms may enhance interactions with cysteine residues in enzymes.

(iii) Benzofuran-Oxadiazole-Thioacetamides ()

  • Core : Benzofuran-oxadiazole.
  • Substituents : Chlorophenyl or methoxyphenyl.
  • Key Differences : Oxadiazole introduces a polar, nitrogen-rich ring, improving hydrogen-bonding capacity.
  • Activity : Potent antimicrobial agents, with compound 2a (3-chlorophenyl) and 2b (4-methoxyphenyl) showing significant activity against bacterial and fungal strains .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Noted Activity
Target Compound Benzofuropyrimidine 2-Ethoxyphenyl ~383 (estimated) N/A (Structural analog data used)
2-(4-Methoxyphenyl) Analog Benzofuropyrimidine 4-Methoxyphenyl ~369 Improved solubility
Thiadiazol-2-yl Analog Benzofuropyrimidine 5-Ethylthio-thiadiazole ~438 Antimicrobial
Thienopyrimidine () Hexahydrothienopyrimidine 4-Ethoxyphenyl, 4-methylphenyl ~480 Kinase inhibition
Pyrazole-Thieno Hybrid () Thienopyrimidine Trifluoromethylphenyl ~490 Anticancer
Benzofuran-Oxadiazole () Benzofuran-oxadiazole 3-Chlorophenyl ~387 Antimicrobial

Key Findings and Implications

Core Flexibility: Thienopyrimidines () exhibit partial saturation, enhancing adaptability to enzyme active sites compared to rigid benzofuropyrimidines .

Electron-Deficient Moieties : Trifluoromethyl () and thiadiazole () groups improve metabolic stability and target engagement via electronegative interactions .

Biological Activity Trends: Antimicrobial activity is prominent in oxadiazole-thioacetamides (), while kinase inhibition is associated with thienopyrimidines () .

Biological Activity

The compound 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide is a derivative of benzofuro[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes a benzofuro[3,2-d]pyrimidine moiety linked to an ethoxyphenyl acetamide group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuro derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were tested against M-HeLa and MCF-7 cell lines. The results indicated that:

CompoundIC50 (µM)Selectivity Index
Compound A (similar structure)5.04
Compound B (reference drug)20.01

These findings suggest that compounds with similar structural features exhibit higher selectivity and potency compared to traditional chemotherapeutics like Doxorubicin.

The mechanism underlying the anticancer activity involves the induction of apoptosis through the mitochondrial pathway. Flow cytometry analyses demonstrated that treated cells showed increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation, indicating that the compound triggers oxidative stress leading to cell death.

Antimicrobial Activity

In addition to anticancer properties, antimicrobial activity has also been reported for related benzofuro compounds.

Antimicrobial Spectrum

A study assessed the antimicrobial efficacy of several derivatives against both gram-positive and gram-negative bacteria:

CompoundActivity Against S. aureusActivity Against E. coli
Compound C (similar structure)EffectiveIneffective
Chloramphenicol (control)EffectiveEffective

The results indicated that certain derivatives possess selective antibacterial activity against gram-positive bacteria while showing no effect on gram-negative strains.

Pharmacokinetics and Toxicity

While exploring the pharmacokinetic profile of this compound, studies suggest moderate absorption with a favorable distribution profile in tissues. However, toxicity assessments are essential to ensure safety for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 2
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2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.